

Application of 2-Methylbenzophenone in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbenzophenone**

Cat. No.: **B1664564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone, with the CAS number 131-58-8, is an aromatic ketone that has found a niche in the fragrance industry.^{[1][2][3][4]} Its unique olfactory profile, characterized by a combination of floral, balsamic, neroli, sweet, and powdery notes, makes it a versatile ingredient in the creation of complex and appealing scents.^[1] This document provides detailed application notes and protocols for the use of **2-methylbenzophenone** in fragrance chemistry, catering to researchers, scientists, and professionals involved in fragrance development.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties of **2-methylbenzophenone** is essential for its effective application in fragrance formulations.

Table 1: Physicochemical Properties of **2-Methylbenzophenone**

Property	Value	Reference(s)
CAS Number	131-58-8	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₂ O	[1] [3] [4]
Molecular Weight	196.24 g/mol	[1]
Appearance	Clear to very slight yellow liquid	[3]
Boiling Point	309-311 °C	[4]
Flash Point	119 °C	[4]
Solubility	Insoluble in water; Soluble in ethanol and other organic solvents.	[1] [3]

Table 2: Olfactory Profile of **2-Methylbenzophenone**

Odor Note	Description	Reference(s)
Primary	Floral	[1]
Secondary	Balsamic, Neroli	[1]
Tertiary	Sweet, Powdery	[1]

Regulatory Status

While specific IFRA (International Fragrance Association) standards for **2-methylbenzophenone** are not readily available in the public domain, it is crucial for formulators to ensure that its use complies with the latest IFRA guidelines and regional regulations. General conformity certificates for fragrance compounds often specify maximum use levels for different product categories.[\[5\]](#)[\[6\]](#) For benzophenone, a related compound, the IFRA Code of Practice provides recommendations for usage levels in various applications.[\[7\]](#) It is the responsibility of the fragrance manufacturer to ensure the safety and compliance of the final product.

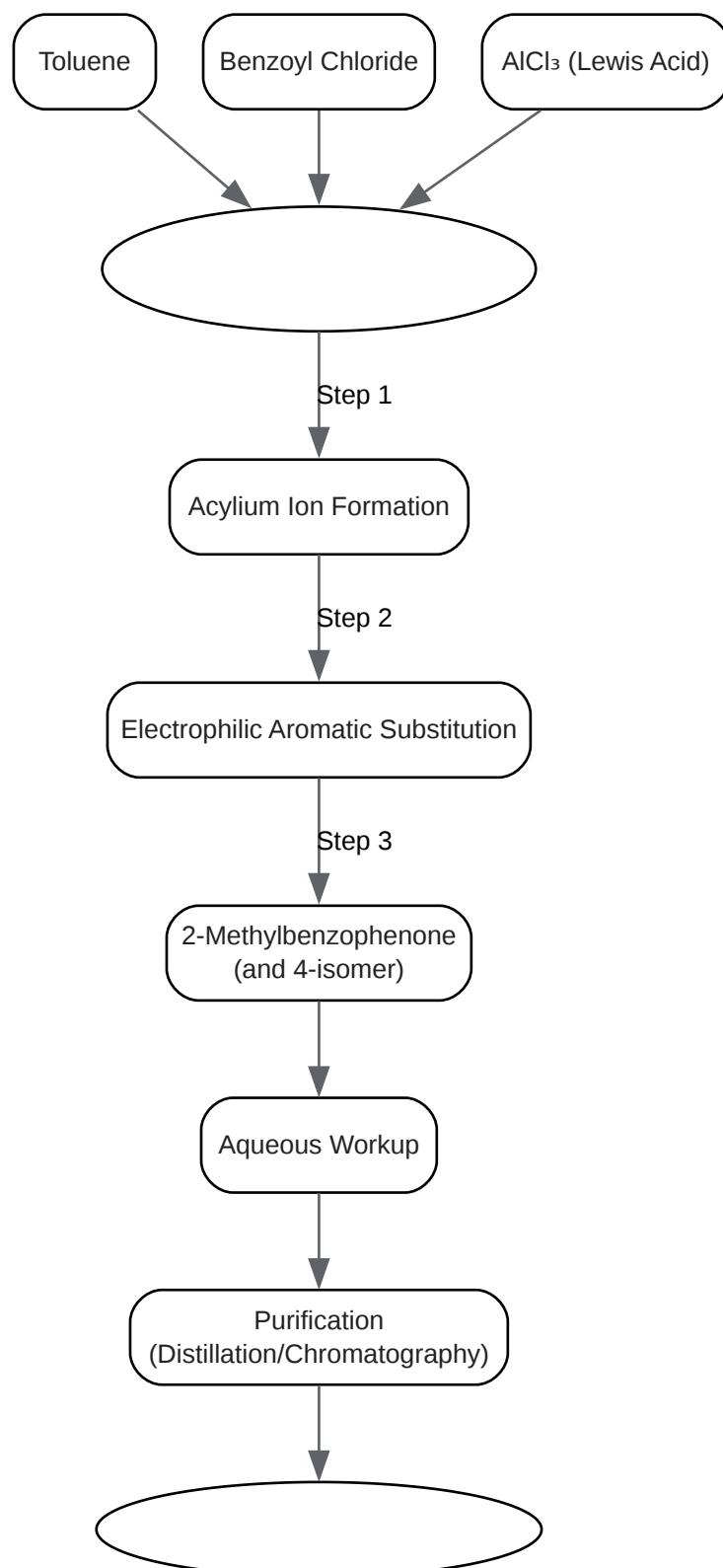
Application in Fragrance Formulations

The multifaceted scent profile of **2-methylbenzophenone** allows for its use in a variety of fragrance types, particularly in floral and oriental compositions.

Floral Accords

In floral fragrances, **2-methylbenzophenone** can be used to impart a rich, sweet, and slightly powdery background. It can enhance the naturalness of floral notes such as rose, jasmine, and ylang-ylang, adding depth and complexity. A starting concentration of 0.1% to 1.0% in the fragrance concentrate is recommended for evaluation.

Oriental Blends


For oriental fragrances, its balsamic and sweet facets can complement spicy and resinous notes like vanilla, amber, and frankincense. It can act as a bridge between the floral heart and the warm, sensual base notes, contributing to a harmonious and long-lasting scent. A concentration of 0.5% to 2.0% in the fragrance concentrate can be explored.

Experimental Protocols

Synthesis of 2-Methylbenzophenone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenones, which can be adapted for **2-methylbenzophenone**.

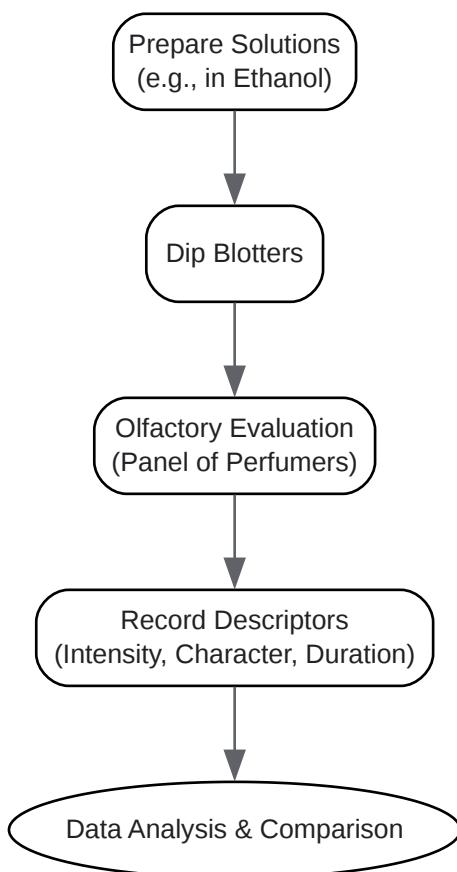
Diagram 1: Synthesis of **2-Methylbenzophenone**

[Click to download full resolution via product page](#)

Caption: A workflow for the synthesis of **2-Methylbenzophenone**.

Materials:

- Toluene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for washing)
- Brine (for washing)
- Anhydrous sodium sulfate (drying agent)


Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
- Cool the suspension in an ice bath.
- Slowly add a solution of benzoyl chloride in anhydrous dichloromethane from the dropping funnel.
- After the addition of benzoyl chloride, add toluene dropwise to the reaction mixture.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

- Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to separate the ortho and para isomers and obtain pure **2-methylbenzophenone**.

Sensory Evaluation Protocol

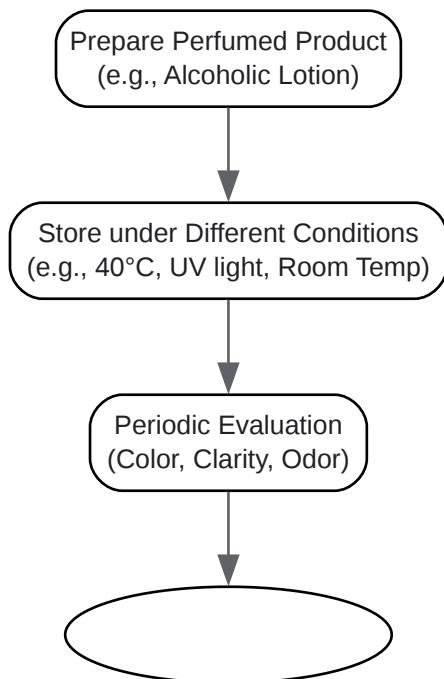
Diagram 2: Sensory Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for sensory evaluation of aroma chemicals.

Objective: To evaluate the olfactory profile of **2-methylbenzophenone** in a fragrance base.

Materials:


- **2-Methylbenzophenone**
- Ethanol (perfumer's grade)
- Fragrance blotters
- Odorless fragrance base (e.g., diethyl phthalate)
- Reference aroma chemicals (optional)

Procedure:

- Prepare a 10% solution of **2-methylbenzophenone** in ethanol. Further dilutions (e.g., 1%, 0.1%) can also be prepared for evaluating its character at different concentrations.
- Dip a fragrance blotter into the solution, ensuring a consistent depth and duration of immersion.
- Allow the blotter to air-dry for a few seconds to let the initial solvent notes dissipate.
- A panel of trained perfumers or sensory analysts should evaluate the scent of the blotter at different time intervals (e.g., top note: immediately, middle note: after 15-30 minutes, base note: after several hours) to assess its evolution and substantivity.
- The evaluation should be conducted in a well-ventilated, odor-free environment.[\[8\]](#)
- Descriptors for the odor character, intensity, and any observed nuances should be recorded.
- For comparative analysis, the same procedure should be followed for the fragrance base alone and for the base containing **2-methylbenzophenone** at a specific concentration.

Stability Testing Protocol

Diagram 3: Fragrance Stability Testing Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for assessing the stability of a fragrance ingredient.

Objective: To assess the stability of **2-methylbenzophenone** in a finished fragrance product (e.g., an alcoholic lotion).[9][10][11]

Materials:

- A fragrance concentrate containing a known percentage of **2-methylbenzophenone**.
- The unperfumed product base (e.g., alcoholic lotion).
- Control sample (unperfumed base).
- Storage containers (glass bottles).
- Environmental chambers (for controlled temperature and light exposure).

Procedure:

- Prepare a batch of the finished product by incorporating the fragrance concentrate into the product base at the desired concentration.

- Package the product in the final intended packaging (or glass bottles for initial testing).
- Store the samples under various conditions to simulate different environmental stresses:
 - Elevated temperature (e.g., 40°C) to accelerate aging.
 - Exposure to UV light to assess photosensitivity.
 - Room temperature (as a control).
 - Freeze-thaw cycles.
- At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:
 - Color and Clarity: Visually inspect for any discoloration or precipitation.
 - Odor: Conduct a sensory evaluation to detect any changes in the fragrance profile compared to a freshly prepared sample.
- Document all observations and compare the stability of the perfumed product with the unperfumed control to determine the impact of the fragrance ingredient.

Conclusion

2-Methylbenzophenone is a valuable aroma chemical with a complex and desirable scent profile. Its successful application in fragrance formulations requires a thorough understanding of its properties, careful consideration of regulatory guidelines, and systematic evaluation of its performance and stability in the final product. The protocols and application notes provided in this document offer a framework for researchers and perfumers to explore the creative potential of this intriguing fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scent.vn [scent.vn]
- 2. 2-Methylbenzophenone | 131-58-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methylbenzophenone | lookchem [lookchem.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. benzophenone, 119-61-9 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. orchadia.org [orchadia.org]
- To cite this document: BenchChem. [Application of 2-Methylbenzophenone in Fragrance Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664564#application-of-2-methylbenzophenone-in-fragrance-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com